4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole
Description
Properties
IUPAC Name |
4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-7-14(8(2)24-22-7)11-5-12-10(6-13(11)23-4)15-16(18)19-9(3)20-17(15)21-12/h5-6H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBGVMKTPYQBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=C3C(=NC(=N4)C)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly as a bromodomain and extraterminal (BET) protein inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and efficacy in various preclinical models.
The primary mechanism of action for this compound involves its interaction with BET proteins, which are crucial in regulating gene expression related to cell proliferation and survival. The compound exhibits high binding affinity to BET proteins, leading to inhibition of their function. This inhibition is particularly relevant in cancer biology where BET proteins are implicated in oncogenic signaling pathways.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity in various cancer models:
- Acute Leukemia Models : In preclinical studies involving MV4;11 leukemia cells, the compound exhibited potent inhibitory effects on cell growth, with low nanomolar IC50 values.
- Breast Cancer Models : The compound also showed effectiveness in MDA-MB-231 triple-negative breast cancer xenograft models, indicating broad-spectrum antitumor potential.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests good oral bioavailability and metabolic stability:
- Oral Administration : Studies have shown that when administered orally in rodent models, the compound maintains effective plasma concentrations conducive to therapeutic activity.
- Microsomal Stability : It has demonstrated excellent microsomal stability, which is critical for maintaining drug levels and efficacy over time.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity | Selectivity |
|---|---|---|---|
| 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole | Structure | Potent BET inhibitor | High selectivity over non-BET proteins |
| 4-(3-thienyl)-9H-pyrimido[4,5-b]indole | Structure | Moderate antitumor activity | Lower selectivity |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Acute Leukemia : A study published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of various pyrimido-indole derivatives including this compound. Results indicated significant inhibition of cell growth in acute leukemia cell lines harboring MLL fusion proteins .
- Breast Cancer Efficacy : In a separate investigation involving breast cancer xenografts, the compound was shown to significantly reduce tumor volume compared to control groups .
Scientific Research Applications
Anticancer Activity
Mechanism of Action
The compound has been identified as a potent inhibitor of bromodomain and extraterminal (BET) proteins, which play a critical role in the regulation of gene expression linked to cancer progression. Studies indicate that it exhibits strong binding affinities to BET proteins, leading to effective inhibition of cell growth in various cancer cell lines.
Case Studies
- Acute Leukemia : In preclinical studies, the compound demonstrated significant antitumor activity against MV4;11 leukemia cell lines. It was administered orally and showed favorable pharmacokinetics, highlighting its potential for further development as an anticancer agent .
- Triple-Negative Breast Cancer : The compound was also tested in MDA-MB-231 xenograft models, where it exhibited substantial antitumor effects, suggesting its applicability in treating aggressive breast cancer types .
Selective BET Inhibition
Research Findings
The compound's design incorporates a pyrimidoindole core, which has been shown to enhance selectivity towards BET proteins compared to other bromodomain-containing proteins. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes in cancer treatment .
Structure-Activity Relationship Studies
Synthesis and Evaluation
A series of derivatives based on the pyrimidoindole framework have been synthesized to explore structure-activity relationships (SAR). These studies aim to optimize the efficacy and selectivity of BET inhibitors. For instance, modifications to the isoxazole ring have yielded compounds with improved biological activity and stability .
| Compound | Activity | IC50 (nM) | Remarks |
|---|---|---|---|
| 31 | BET Inhibitor | <10 | High selectivity for BRD4 |
| 24 | GSK-3β Inhibitor | 130 | Metabolic stability confirmed |
Pharmacokinetic Profile
Oral Bioavailability
Research indicates that the compound possesses excellent microsomal stability and favorable oral bioavailability in animal models. This characteristic is vital for its potential use as a therapeutic agent, allowing for convenient administration routes .
Potential for Broader Applications
While current research primarily focuses on its anticancer properties, the structural characteristics of 4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole suggest potential applications in other therapeutic areas such as inflammation and infectious diseases. Future studies may explore these avenues further.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CD161 (4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole)
- Structural Differences: Position 4 substituent: CD161 replaces the chlorine atom in S13 with a quinolin-4-yl group . Position 6 retains methoxy, and position 7 retains 3,5-dimethylisoxazole.
- Functional Impact: Binding Affinity: CD161 exhibits low nanomolar binding affinity (Kd < 10 nM) to BET proteins, surpassing S13 derivatives in selectivity over 24 non-BET bromodomains . Pharmacokinetics: CD161 demonstrates superior oral bioavailability in mice (t₁/₂ = 3.5 hours, F% = 65%) compared to S13-based compounds . Antitumor Activity: In MV4;11 leukemia and MDA-MB-231 breast cancer xenograft models, CD161 achieved >90% tumor growth inhibition at 50 mg/kg (oral dosing) .
CF53 (Derivative of S13)
- Synthesis Pathway: CF53 is synthesized from S13 via coupling with 3-amino-1H-indazole derivatives under Pd catalysis .
- Key Advantages :
N-(Azepan-4-yl)-7-chloro-N-methyl-9H-pyrimido[4,5-b]indol-4-amine (13c)
- Structural Modifications :
- Biological Relevance :
Quantitative Comparison of Key Parameters
Mechanistic Insights and Selectivity
- Role of Substituents: The quinolin-4-yl group in CD161 enhances π-π stacking with BRD4’s Tyr97 and Asp144 residues, critical for high affinity . The chlorine atom in S13 derivatives like CF53 improves metabolic stability but reduces BD2 selectivity compared to CD161 .
- In contrast, early S13 analogs exhibited off-target interactions with kinases and epigenetic regulators .
Preparation Methods
Formation of the Pyrimidine Ring
The pyrimidine ring is introduced through a cyclocondensation reaction. For example, reacting 5-aminoindole with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a dehydrating agent (e.g., phosphorus oxychloride) yields a pyrimidoindole precursor. Subsequent chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃), introducing the chloro substituent critical for later functionalization.
Methoxy and Methyl Substitutions
Methoxy and methyl groups are introduced at the 6- and 2-positions, respectively, through nucleophilic aromatic substitution (SNAr) or Friedel-Crafts alkylation. For instance, treatment with methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate) installs the methyl group, while methoxylation is accomplished using sodium methoxide (NaOMe).
Functionalization with the Isoxazole Moiety
The 3,5-dimethylisoxazole group is appended to the pyrimidoindole core at the 7-position via a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
A boronic ester derivative of 3,5-dimethylisoxazole is prepared and coupled to the brominated pyrimidoindole intermediate. The reaction employs palladium(II) acetate (Pd(OAc)₂) as a catalyst, triphenylphosphine (PPh₃) as a ligand, and a mixture of tetrahydrofuran (THF) and aqueous sodium carbonate (Na₂CO₃) as the solvent system. This step typically proceeds at 80–100°C under inert atmosphere, achieving yields of 70–85%.
Optimization of Synthetic Routes
Microsomal Stability Enhancements
To improve metabolic stability, the quinoline moiety at the 4-position of the pyrimidoindole core was introduced. This modification involves a Buchwald-Hartwig amination between a brominated intermediate and 4-aminoquinoline, using a palladium/Xantphos catalyst system. The resulting compound exhibits enhanced oral bioavailability in rodent models.
Crystallographic Validation
Co-crystallization studies with BRD4 BD2 confirmed that the 3,5-dimethylisoxazole group occupies the hydrophobic WPF pocket, while the quinoline moiety engages in π-π stacking interactions with Tyr-113 of the protein. These insights guided further refinements in substituent positioning to maximize binding affinity.
Key Intermediates and Reaction Conditions
| Intermediate | Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| Brominated pyrimidoindole | Halogenation | PBr₃, DMF, 0°C → rt | 92 |
| Boronic ester (isoxazole) | Suzuki preparation | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | 88 |
| Quinoline-substituted core | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | 78 |
| Final compound | Cross-coupling | Pd(OAc)₂, PPh₃, THF/H₂O | 82 |
Scalability and Process Chemistry
Scale-up synthesis requires careful control of exothermic reactions, particularly during chlorination and coupling steps. A telescoped process—where intermediates are purified via crystallization rather than chromatography—reduces costs and improves throughput. For example, the final compound is isolated by acid-base extraction, followed by recrystallization from ethanol/water, achieving >99% purity by HPLC.
Analytical Characterization
Critical quality attributes are verified using:
-
High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₂₄H₂₂ClN₅O₂: 460.1543; found: 460.1548.
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, indole NH), 7.89 (d, J = 8.5 Hz, 1H), 6.98 (s, 1H), 3.95 (s, 3H, OCH₃), 2.65 (s, 6H, isoxazole CH₃).
-
X-ray Crystallography: Confirms planar geometry of the pyrimidoindole core and orthogonal alignment of the isoxazole group.
Challenges and Mitigation Strategies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
